molecular formula C20H24N4O2S B303718 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303718
Poids moléculaire: 384.5 g/mol
Clé InChI: KCFBLAQLXYTPKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.

Mécanisme D'action

The exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. It is believed to work by activating the immune system to attack cancer cells. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its toxicity. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to cause severe side effects in animal models, including liver and kidney damage.

Orientations Futures

There are several future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to study the combination of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-cancer drugs to enhance their effectiveness. Another direction is to study the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with immunotherapy drugs to enhance the immune response against cancer cells. Additionally, further research is needed to understand the exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and to develop less toxic analogs of the compound.

Méthodes De Synthèse

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was first synthesized in the 1980s by scientists at the Wellington School of Medicine in New Zealand. The synthesis involves a multi-step process starting with the reaction of 2,5-dimethyl-3,6-dihydro-1,4-thiazine with 2-chloroacrylonitrile to produce 2-amino-5,6-dimethyl-3,4-dihydro-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline. This compound is then reacted with morpholine and sodium cyanoborohydride to produce 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Applications De Recherche Scientifique

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its ability to enhance the anti-tumor effects of chemotherapy and radiation therapy.

Propriétés

Nom du produit

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C20H24N4O2S

Poids moléculaire

384.5 g/mol

Nom IUPAC

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O2S/c1-20(2)10-14-18(15(25)11-20)17(16-4-3-9-27-16)13(12-21)19(22)24(14)23-5-7-26-8-6-23/h3-4,9,17H,5-8,10-11,22H2,1-2H3

Clé InChI

KCFBLAQLXYTPKO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

SMILES canonique

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.